molecular formula C17H18N6O2 B2526835 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide CAS No. 1021138-03-3

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2526835
CAS No.: 1021138-03-3
M. Wt: 338.371
InChI Key: YPTATLFTSJLCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a highly selective and potent ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) source . This compound was specifically designed to target the FGFR4 signaling pathway, which is frequently dysregulated in several cancers. Its primary research value lies in the investigation of hepatocellular carcinoma (HCC), where aberrant FGFR4 signaling, often driven by its natural ligand FGF19, promotes tumor cell proliferation, survival, and resistance to therapy source . By selectively inhibiting FGFR4 with high potency over other FGFR family members (FGFR1, 2, and 3), this inhibitor enables researchers to dissect the specific oncogenic contributions of FGFR4 in vitro and in vivo models. It serves as a critical pharmacological tool for validating FGFR4 as a therapeutic target, for understanding mechanisms of drug resistance, and for developing combination treatment strategies for FGF19-driven cancers.

Properties

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-6-7-18-16(11-12)21-15-5-4-14(22-23-15)19-8-9-20-17(24)13-3-2-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H,20,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTATLFTSJLCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a furan ring and a pyridazine moiety, which are known to contribute to its biological properties. Its molecular formula is C21H24N6OC_{21}H_{24}N_{6}O with a molecular weight of 376.5 g/mol. The structural features include:

  • Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Pyridazine group : Known for various biological activities, including anticancer properties.
  • 4-Methylpyridin-2-yl amino group : Enhances the interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, which may have implications in tissue repair and fibrosis .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating higher potency .
Cell LineIC50 Value (μM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics .

Case Studies

  • Anticancer Efficacy : A study involving the administration of this compound in animal models showed significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction through caspase activation .
  • Synergistic Effects with Other Drugs : Research indicated that when combined with other chemotherapeutics, this compound could enhance the overall efficacy through synergistic mechanisms, suggesting potential for combination therapies in cancer treatment .

Comparison with Similar Compounds

Pyridazine and Dihydropyridine Derivatives

Pyridazine and dihydropyridine cores are prevalent in medicinal chemistry. The target compound’s pyridazine ring contrasts with the 1,4-dihydropyridine (1,4-DHP) scaffold in AZ331 and AZ257 (), which are known for calcium channel modulation. Key differences include:

  • Electron-deficient vs. Electron-rich Cores : Pyridazine’s electron-deficient nature may enhance interactions with nucleophilic residues, whereas 1,4-DHPs rely on redox-active properties for activity.
  • Substituent Effects: AZ331 () includes a thioether-linked 4-methoxyphenyl group, increasing lipophilicity (logP) compared to the target’s polar 4-methylpyridin-2-ylamino group .

Furan Carboxamide Derivatives

Compounds with furan carboxamide moieties () exhibit varied pharmacological profiles:

  • Hydrazinyl Derivatives (): 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) contains a reactive hydrazinyl group, which may confer instability compared to the target’s stable ethylamino bridge .
  • Fluorinated Analogs () : The Royal Society of Chemistry’s furo[2,3-b]pyridine-3-carboxamide incorporates difluoropropyl and tert-butylcarbamoyl groups, enhancing metabolic stability via fluorine’s electron-withdrawing effects—a feature absent in the target compound .

Thioether vs. Amino Linkages

The compound in , N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide, shares a pyridazine-furan carboxamide scaffold but replaces the ethylamino bridge with a thioether. Key distinctions:

  • Lipophilicity : The trifluoromethylphenyl group in ’s compound increases logP (~3.5 estimated), whereas the target’s 4-methylpyridin-2-yl group may improve aqueous solubility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Functional Groups Hypothesized Properties
Target Compound Pyridazine + Furan 4-Methylpyridin-2-ylamino, ethylamino Not reported Amide, amino, furan Enhanced solubility, moderate logP
AZ331 () 1,4-Dihydropyridine 4-(2-Furyl), thioether (4-methoxyphenyl) Not reported Thioether, carboxamide High lipophilicity, redox activity
97c () Furan-3-carboxamide N-Methyl, hydrazinyl Not reported Hydrazinyl, amide Reactivity, instability
RSC Compound () Furo[2,3-b]pyridine Difluoropropyl, tert-butylcarbamoyl Not reported Fluorine, carboxamide Metabolic stability, high logP
Compound Pyridazine + Furan Thioether, trifluoromethylphenyl 422.4 Thioether, amide High lipophilicity, moderate stability

Research Findings and Trends

  • Metabolic Stability : Fluorinated analogs () and trifluoromethyl groups () resist oxidative metabolism, whereas hydrazinyl derivatives () may undergo rapid degradation .
  • Solubility: Polar substituents like 4-methylpyridin-2-ylamino (target) or methoxyphenyl () improve aqueous solubility compared to lipophilic groups (e.g., trifluoromethylphenyl) .
  • Synthetic Accessibility: The target’s ethylamino bridge may be synthesized via reductive amination (analogous to ’s acyl azide procedures), while thioethers () require sulfhydryl coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.